molecular formula C9H9N3O2 B8218592 6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B8218592
M. Wt: 191.19 g/mol
InChI Key: QLBBXMLDRAACLA-UHFFFAOYSA-N
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Description

6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1159830-81-5) is a heterocyclic compound featuring a fused triazolo-pyridine core with methyl substituents at the 6- and 7-positions and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and enhanced lipophilicity from the methyl groups. It is primarily utilized in pharmaceutical and agrochemical research, particularly as a precursor or scaffold for bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

6,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-7-10-11-8(9(13)14)12(7)4-6(5)2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBBXMLDRAACLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride to form the intermediate, which is then cyclized with formic acid to yield the desired triazolopyridine compound .

Reaction Conditions:

    Step 1: 2,3-Diaminopyridine is reacted with acetic anhydride at elevated temperatures (around 100-120°C) to form the intermediate.

    Step 2: The intermediate is then treated with formic acid and heated to around 150°C to induce cyclization, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with amines or alcohols to form amides or esters.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated triazole or pyridine rings.

    Substitution: Ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects is primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s closest analogs differ in ring saturation, substituent placement, or heteroatom composition. Key comparisons include:

Compound Name CAS Number Key Structural Features
6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 1159830-81-5 Fused triazolo-pyridine; 6,7-dimethyl; C-3 carboxylic acid
6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine N/A Partially saturated naphthyridine core; no triazole ring
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid 1547068-16-5 Fully saturated pyridine ring; triazole at [1,5-a] position
(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid oxetan-3-ylamide N/A (Patent EP) Pyrrolo-triazolo-pyrazine core; ethyl and amide substituents

Key Observations :

  • Substituent Effects : Ethyl or amide groups in patent-derived analogs () enhance steric bulk and hydrogen-bonding capacity, which may improve receptor binding compared to the methyl-carboxylic acid motif in the target compound .
Pharmacological and Physicochemical Properties
  • Lipophilicity : The 6,7-dimethyl groups in the target compound increase logP (~2.1 estimated) compared to unsaturated analogs (e.g., 4,5,6,7-tetrahydro variant with logP ~1.5), favoring membrane permeability .
  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~3.5) enhances solubility in physiological pH ranges but may limit blood-brain barrier penetration relative to amide-containing analogs .
  • Thermal Stability : The fused triazolo-pyridine core demonstrates higher thermal stability (decomposition >250°C) compared to partially saturated derivatives (e.g., tetrahydro-naphthyridine decomposes at ~200°C) .

Biological Activity

6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No. 1159830-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine structure, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)64.5Induces apoptosis via caspase activation
A549 (Lung)Not specifiedDisrupts microtubule network
HeLa (Cervical)Not specifiedPrevents tubulin polymerization

The compound exhibits selective toxicity towards cancer cells while sparing normal cells, as evidenced by its high IC50 values in non-cancerous cell lines .

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes that play a crucial role in cancer progression:

  • PARP-1 Inhibition : IC50 = 0.88 µg/mL
  • EGFR Inhibition : IC50 = 64.65 µM

These findings suggest that the compound may serve as a dual inhibitor for therapeutic strategies targeting breast cancer and possibly other malignancies .

Antibacterial Activity

In addition to its anticancer properties, the compound also demonstrates antibacterial activity against several pathogenic bacteria. The effectiveness of various derivatives has been tested against:

Bacteria Activity
Staphylococcus aureusSignificant efficacy
Escherichia coliModerate efficacy
Pseudomonas aeruginosaVariable efficacy

This suggests potential applications in treating bacterial infections alongside its anticancer properties .

The mechanism through which this compound exerts its biological effects involves:

  • Apoptosis Induction : The compound increases levels of pro-apoptotic proteins (Bax, caspases) while decreasing anti-apoptotic proteins (Bcl2), leading to enhanced apoptosis in cancer cells.
  • Microtubule Disruption : By preventing tubulin polymerization, the compound disrupts the microtubule network essential for cell division and survival.
  • Enzyme Interaction : The inhibition of PARP-1 and EGFR suggests a pathway for reducing tumor growth and enhancing sensitivity to other therapies.

Case Studies

Several case studies have documented the use of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : Treatment with the compound led to a 38-fold increase in apoptosis compared to control groups. This study emphasized the potential for developing new breast cancer therapies based on this compound's structure .
  • Antibacterial Efficacy Study : A series of derivatives were tested against human pathogens showing significant antibacterial activity comparable to established antibiotics.

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